3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Overview
Description
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[d]thiazolium salts This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with a methyl group and a methylthio group, along with a 4-methylbenzenesulfonate counterion
Scientific Research Applications
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate, also known as 3-Methyl-2-methylthiobenzothiozolium p-toluenesulfonate, is the CviR receptor . The CviR receptor is a key player in the quorum sensing (QS) system of the bacterium Chromobacterium violaceum .
Mode of Action
The compound interacts with the CviR receptor and inhibits its function . By doing so, it disrupts the QS signals in Chromobacterium violaceum, which are crucial for bacterial communication and coordination .
Biochemical Pathways
The compound affects the QS pathway in Chromobacterium violaceum . QS is a system of stimulus and response correlated to population density. By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects on bacterial communication and behavior .
Result of Action
The inhibition of the CviR receptor by this compound leads to a significant reduction in QS signals in Chromobacterium violaceum . This results in a disruption of bacterial communication and coordination .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to inhibit the CviR receptor-based quorum sensing signals in Chromobacterium violaceum . Additionally, it inhibits LasR receptor-based quorum sensing in Pseudomonas aeruginosa, affecting the QS-mediated GFP signals . These interactions suggest that this compound can modulate bacterial communication and biofilm formation.
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit violacein production in Chromobacterium violaceum and GFP signals in Pseudomonas aeruginosa . These effects indicate that the compound can disrupt cell signaling pathways and gene expression related to quorum sensing. Furthermore, it exhibits biofilm clearance activity, suggesting an impact on cellular metabolism and biofilm-associated cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with quorum sensing receptors such as CviR and LasR . By binding to these receptors, the compound inhibits their activity, leading to a reduction in quorum sensing signals and subsequent gene expression changes. This inhibition affects the production of virulence factors and biofilm formation, highlighting its potential as an antimicrobial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained activity in inhibiting quorum sensing signals and biofilm formation . Long-term studies indicate that it maintains its inhibitory effects on quorum sensing pathways, suggesting its potential for prolonged use in antimicrobial applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have demonstrated a dose-dependent inhibition of quorum sensing signals At higher doses, the compound exhibits increased inhibitory activity, but it is essential to monitor for potential toxic or adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing inhibition. It interacts with enzymes and cofactors that regulate quorum sensing signals, leading to changes in metabolic flux and metabolite levels . These interactions highlight its potential to modulate bacterial metabolism and disrupt pathogenic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its inhibitory effects on quorum sensing pathways.
Subcellular Localization
This compound exhibits subcellular localization that is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on quorum sensing receptors . This localization is essential for its role in disrupting bacterial communication and biofilm formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The benzo[d]thiazole core is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group at the 3-position.
Formation of the Benzo[d]thiazolium Salt: The final step involves the quaternization of the nitrogen atom in the benzo[d]thiazole ring with a suitable alkylating agent, followed by the addition of 4-methylbenzenesulfonic acid to form the benzo[d]thiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzo[d]thiazolium salt to its corresponding benzo[d]thiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the methylthio group and the benzo[d]thiazolium salt form.
Benzothiazole: The parent compound without any substituents.
4-Methylbenzenesulfonate Salts: Various salts with different cations but the same sulfonate anion.
Uniqueness
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate is unique due to the combination of its benzo[d]thiazolium core with the methylthio and methylbenzenesulfonate groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS2.C7H8O3S/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABZOJLSUJGFH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069031 | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-14-2 | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55514-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055514142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55514-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-(methylthio)benzothiazolium p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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